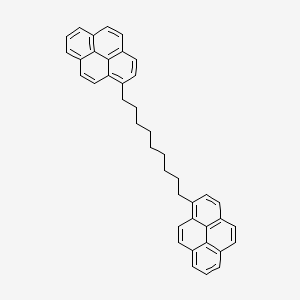

1,1'-(Nonane-1,9-diyl)dipyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61549-30-2 |

|---|---|

Molecular Formula |

C41H36 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

1-(9-pyren-1-ylnonyl)pyrene |

InChI |

InChI=1S/C41H36/c1(2-4-6-10-28-16-18-34-22-20-30-12-8-14-32-24-26-36(28)40(34)38(30)32)3-5-7-11-29-17-19-35-23-21-31-13-9-15-33-25-27-37(29)41(35)39(31)33/h8-9,12-27H,1-7,10-11H2 |

InChI Key |

YTAMURATJNHWJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Design Considerations for 1,1 Nonane 1,9 Diyl Dipyrene

Systematic Synthetic Approaches to Dipyrene Derivatives

The creation of molecules containing two pyrene (B120774) units, known as dipyrene derivatives, can be achieved through several strategic routes. The primary goal is to covalently link two pyrene moieties, either directly or, more commonly, through a spacer or linker. The nature and length of this linker are critical as they dictate the spatial relationship between the two pyrene planes and, consequently, the resulting photophysical properties.

Systematic approaches generally fall into two categories:

Direct Coupling of Pyrene Units: This involves creating a direct bond between two pyrene molecules, often through oxidative coupling reactions of pyrene precursors like hydroxypyrene. nii.ac.jp This method results in bipyrene compounds where the aromatic systems are directly connected.

Linker-Mediated Synthesis: This is the most versatile and widely used approach for creating dipyrene systems with controlled spacing. In this strategy, two monofunctionalized pyrene units are coupled to a bifunctional linker. The point of attachment on the pyrene ring (e.g., the 1- or 2-position) can be controlled through regioselective functionalization of the initial pyrene starting material. nii.ac.jp This methodology allows for precise tuning of the distance and relative orientation of the pyrene units, which is essential for designing molecules like 1,1'-(Nonane-1,9-diyl)dipyrene that exhibit properties such as intramolecular excimer fluorescence. researchgate.netrsc.org

The synthesis of this compound falls into the linker-mediated category, requiring a bifunctional nine-carbon linker and two pyrene units functionalized at the 1-position.

Strategic Selection and Synthesis of Flexible Linker Precursors

The choice of the linker is a critical design element in the synthesis of dipyrene compounds. The nonane-1,9-diyl chain in the target molecule is strategically selected for several key reasons:

Flexibility and Length: A long and flexible alkyl chain, such as nonane (B91170), allows the two terminal pyrene units sufficient conformational freedom to arrange themselves into a face-to-face (sandwich-like) orientation upon photoexcitation. acs.org This geometry is a prerequisite for the formation of an intramolecular excimer, an excited-state dimer that is characterized by a distinct, red-shifted, and broad emission band in the fluorescence spectrum. researchgate.netrsc.org The nine-carbon length is considered optimal for balancing the entropic cost of pre-organization with the ability to achieve the necessary co-facial alignment.

The most common and synthetically accessible precursor for introducing the nonane-1,9-diyl linker is 1,9-dibromononane (B1346018) . ontosight.aiwikipedia.org This precursor can be readily synthesized from the commercially available 1,9-nonanediol (B147092) . The conversion is typically achieved through a nucleophilic substitution reaction where the hydroxyl groups are replaced by bromine atoms. A standard and effective method involves treating 1,9-nonanediol with a brominating agent such as phosphorus tribromide (PBr₃). ontosight.ai

| Starting Material | Reagent | Product | Purpose |

| 1,9-Nonanediol | Phosphorus Tribromide (PBr₃) | 1,9-Dibromononane | Bifunctional linker precursor |

This reaction provides the key bifunctional electrophilic component required for the subsequent coupling step with the pyrene moieties.

Advanced Coupling Chemistries for Pyrene Core Functionalization

With the bifunctional linker precursor, 1,9-dibromononane, in hand, the next crucial stage is the carbon-carbon bond-forming reaction to attach the two pyrene cores. For the synthesis of this compound, where the linker is attached to the 1-position of each pyrene, a nucleophilic pyrene derivative is required.

A highly effective and plausible method involves a Grignard or organolithium coupling reaction. This approach utilizes a pre-formed pyrene organometallic species that acts as a potent nucleophile to displace the bromide leaving groups on the 1,9-dibromononane linker.

The synthetic sequence can be outlined as follows:

Preparation of the Pyrene Nucleophile: The synthesis begins with 1-bromopyrene . This starting material is converted into a highly reactive Grignard reagent, 1-pyrenemagnesium bromide , by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Coupling Reaction: The freshly prepared 1-pyrenemagnesium bromide is then reacted with 1,9-dibromononane in a stoichiometric ratio of slightly more than 2:1. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the C-Br bond in 1,9-dibromononane via an SN2 mechanism, forming the desired C-C bond at both ends of the alkyl chain. researchgate.net

This type of coupling is a robust and well-established method for forming alkyl-aryl C-C bonds. A similar strategy has been successfully employed in the synthesis of other bis-aromatic compounds connected by a nonane-1,9-diyl linker, validating its applicability. semanticscholar.org

Table 1: Proposed Synthetic Route for this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | 1-Bromopyrene | Magnesium (Mg) | Anhydrous THF, Inert Atmosphere | 1-Pyrenemagnesium bromide |

| 2 | 1-Pyrenemagnesium bromide (2.1 eq.) | 1,9-Dibromononane (1.0 eq.) | Anhydrous THF, Reflux | This compound |

Analytical Verification Techniques in Dipyrene Synthesis

Following the synthesis, a comprehensive analytical approach is essential to confirm the identity, structure, and purity of the final product, this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nih.govceitec.cz

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the two pyrene units, typically in the range of δ 7.8-8.5 ppm. The aliphatic protons of the nonane linker would appear in the upfield region (δ 1.3-3.5 ppm), with the methylene (B1212753) groups adjacent to the pyrene rings (Py-CH₂-) being the most deshielded. semanticscholar.orgmdpi.com

¹³C NMR: The spectrum should reveal the distinct carbon signals of the pyrene skeleton (typically δ 120-135 ppm) and the nonane linker (typically δ 25-40 ppm). semanticscholar.orgchemguide.co.uk The number of unique signals will confirm the symmetry of the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of the compound. plasmion.commsu.edu This provides definitive confirmation of the molecular formula (C₄₁H₃₈). The measured mass should correspond to the calculated theoretical mass, confirming that the desired coupling reaction has occurred.

UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties that are central to the function of this molecule. researchgate.net

UV-Vis Absorption: The absorption spectrum in a dilute solution is expected to resemble that of a substituted pyrene monomer, showing characteristic vibronic bands in the UVA region (~300-350 nm). researchgate.net

Fluorescence Emission: This is the most telling analysis. In dilute solutions, excitation of the pyrene units should result in two emission features: a structured emission band at shorter wavelengths (~370-420 nm) corresponding to the locally excited (monomer) pyrene, and a broad, structureless, and red-shifted emission band at longer wavelengths (~450-500 nm). This latter band is the signature of intramolecular excimer formation, confirming that the nonane linker successfully facilitates the co-facial alignment of the two pyrene moieties in the excited state. researchgate.netresearchgate.net

Table 2: Expected Analytical Data for this compound

| Technique | Expected Result / Observation |

|---|---|

| ¹H NMR | Aromatic signals (δ ~7.8-8.5 ppm); Aliphatic signals (δ ~1.3-3.5 ppm). |

| ¹³C NMR | Pyrene signals (δ ~120-135 ppm); Nonane linker signals (δ ~25-40 ppm). |

| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₄₁H₃₉: 527.3046; found: 527.xxxx. |

| UV-Vis Abs. | Pyrene-like monomer absorption bands (~300-350 nm). |

| Fluorescence | Dual emission: structured monomer fluorescence (~370-420 nm) and broad excimer fluorescence (~450-500 nm). |

Advanced Photophysical Investigations of 1,1 Nonane 1,9 Diyl Dipyrene

Excited State Dynamics and Intramolecular Energy Relaxation Processes

Upon absorption of a photon, one of the pyrene (B120774) chromophores in 1,1'-(Nonane-1,9-diyl)dipyrene is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This locally excited species, often referred to as the "monomer," is characterized by a structured fluorescence emission spectrum typical of an isolated pyrene molecule. However, the presence of a second pyrene unit within the same molecule opens up several competing relaxation pathways.

The primary de-excitation pathways for the excited monomer (M*) are:

Monomer Fluorescence: Radiative decay back to the ground state, emitting a photon (rate constant k_f).

Non-Radiative Decay: Internal conversion and intersystem crossing to the triplet state (rate constant k_nr).

Intramolecular Excimer Formation: Through conformational rearrangements of the flexible nonane (B91170) linker, the excited pyrene (M) and the ground-state pyrene (M) can approach each other. If they achieve a co-facial, sandwich-like geometry, they can form a stable, electronically excited dimer known as an excimer (D). This is an associative process with a rate constant k_a. mdpi.com

The excimer is a distinct species with its own set of relaxation pathways. It is lower in energy than the excited monomer, and its formation is typically an exothermic process. nih.gov The excimer can decay via:

Excimer Fluorescence: Radiative decay to the dissociative ground state, resulting in a broad, structureless, and significantly red-shifted emission band centered around 480 nm (rate constant k'_f). datapdf.com

Non-Radiative Decay: Internal conversion from the excimer state (rate constant k'_nr).

Excimer Dissociation: The excimer can dissociate back into an excited monomer and a ground-state monomer (rate constant k_d). This process is often thermally activated and becomes more significant at higher temperatures. mdpi.com

These interconnected processes are famously described by the Birks kinetic scheme, which provides a framework for analyzing the complex excited-state dynamics of such systems. mdpi.comacs.org The efficiency and rates of these pathways are intrinsically linked to the conformational freedom of the nonane chain connecting the two pyrene units.

Time-Resolved Fluorescence Spectroscopy of Monomer and Excimer Emissions

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for elucidating the kinetics of the various excited-state processes. By using a pulsed light source for excitation and a fast detector to monitor the fluorescence intensity over time, TRFS can distinguish between different fluorescent species based on their characteristic lifetimes. datapdf.com

For this compound, the monomer emission (typically monitored around 375-400 nm) exhibits a decay profile that is influenced by the rate at which it is depleted by excimer formation. Simultaneously, the excimer emission (monitored around 500-520 nm) displays a characteristic rise time, corresponding to the rate of its formation from the excited monomer, followed by its own intrinsic decay. datapdf.comrsc.org This allows for the direct measurement of the kinetic parameters governing the system.

The analysis of the monomer and excimer fluorescence decay curves provides quantitative information about the rate constants of the photophysical processes. According to the Birks scheme, the decay of the monomer and excimer populations is described by a system of coupled differential equations. The solution to these equations reveals that the fluorescence decays are not single-exponential but are instead described by a sum or difference of two exponential terms. acs.org

The intensity decays of the monomer, I_M(t), and the excimer, I_E(t), are given by:

I_M(t) = A₁exp(-λ₁t) + A₂exp(-λ₂t)

I_E(t) = A₃(exp(-λ₁t) - exp(-λ₂t))

Here, λ₁ and λ₂ are the decay constants which are functions of the rate constants k_f, k_nr, k'_f, k'_nr, k_a, and k_d. The pre-exponential factors (A₁, A₂, A₃) depend on these rate constants and the initial conditions.

While specific kinetic data for this compound is not abundant, studies on the closely related analogue 1,10-bis(1-pyrenyl)decane provide valuable comparative data. datapdf.comacs.org The kinetics for these molecules with long, flexible alkane chains are generally governed by the rate of end-to-end cyclization. The rate constant for excimer formation (k_a) is a direct measure of the rate of this conformational change. For many dipyrenylalkanes at room temperature, the excimer dissociation rate (k_d) is considered negligible. mdpi.com

| Solvent | Monomer Lifetime (τ_M) / ns | Excimer Lifetime (τ_E) / ns | Excimer Formation Rate (k_a) / 10⁷ s⁻¹ | Excimer Dissociation Rate (k_d) / 10⁷ s⁻¹ |

|---|---|---|---|---|

| Ethanol | 154 | 71 | 0.9 | 0.5 |

| Benzene (B151609) | 182 | 67 | 1.1 | 0.2 |

| n-Hexane | 208 | 69 | 1.1 | 0.1 |

Data is for the analogue 1,10-bis(1-pyrenyl)decane and serves as a close approximation for the behavior of this compound.

According to Kasha's rule, the photophysical properties of a fluorophore, including fluorescence quantum yield and lifetime, are generally independent of the excitation wavelength. This principle holds because the rate of internal conversion from higher excited states to the lowest excited singlet state (S₁) is typically much faster than the rate of fluorescence. For this compound, excitation into higher energy absorption bands is expected to lead to the same monomer and excimer emission characteristics as excitation directly into the S₁ state.

However, for bichromophoric systems, deviations from this rule can occur if the ground-state population consists of multiple distinct conformers with different absorption spectra. rsc.org For instance, a certain population of this compound molecules might exist in a "folded" or "pre-formed" conformation where the pyrene units are already in close proximity. These conformers could form an excimer almost instantaneously upon excitation. In contrast, "extended" conformers would require diffusion of the chain ends to form the excimer. If these different ground-state conformers have slightly different absorption profiles, selective excitation could, in principle, alter the observed kinetics, for example by changing the ratio of instantaneously formed excimers to those formed via diffusion. rsc.org Nevertheless, for most practical purposes and in many solvent conditions, the photophysics of dipyrenylalkanes are found to be largely independent of the excitation wavelength. researchgate.net

Conformational Landscape and its Impact on Intramolecular Excimer Formation

The ability of this compound to form an intramolecular excimer is entirely dependent on the conformational dynamics of the nine-carbon linker. The flexible -(CH₂)₉- chain must allow the two bulky pyrene groups to adopt a specific parallel, stacked geometry, which is the prerequisite for the strong π-orbital overlap that stabilizes the excimer state. researchgate.net

The efficiency of intramolecular excimer formation in the α,ω-di(1-pyrenyl)alkane series shows a strong and well-documented dependence on the length of the alkane chain (n). researchgate.netmpg.de This efficiency is commonly quantified by the ratio of the excimer fluorescence quantum yield to the monomer fluorescence quantum yield (Φ'/Φ), or simply the ratio of their fluorescence intensities (I_E/I_M).

Short Chains (n=1-2): Excimer formation is inefficient or non-existent due to the high strain required to bring the pyrenes together.

Optimal Chain (n=3): The highest excimer formation efficiency is observed for 1,3-di(1-pyrenyl)propane. The three-carbon chain readily adopts a conformation that perfectly aligns the two pyrene moieties in the required sandwich structure. mpg.deacs.org

Medium Chains (n=7): A sharp minimum in excimer efficiency is famously observed for the n=7 linker. researchgate.netmpg.de The conformational constraints of a seven-membered ring make it sterically difficult to achieve the parallel arrangement required for the excimer, a phenomenon analogous to the difficulty of medium-ring cyclization in organic synthesis.

Long Chains (n > 7): For chains longer than seven carbons, including the nonane (n=9) linker, the flexibility increases, and the steric constraints are alleviated. Excimer formation becomes efficient again as the chain is long enough to loop back on itself without significant strain, allowing the pyrene groups to interact. The efficiency for these longer chains, however, generally does not reach the peak value seen for n=3. mpg.de

| Chain Length (n) | Relative Excimer Efficiency (Φ'/Φ) | Comment |

|---|---|---|

| 3 | Maximum | Optimal geometry for excimer formation |

| 5 | High | Efficient but lower than n=3 |

| 7 | Minimum (near zero) | High conformational strain; steric hindrance |

| 9 | Moderate | Increased flexibility allows excimer formation |

| 12 | Moderate | Similar to n=9, chain is very flexible |

The values represent the general trend observed for the 1Py(n)1Py series in non-polar solvents.

The formation of a stable pyrene excimer is not merely a matter of proximity but requires a precise stereochemical arrangement. The two aromatic planes must be nearly parallel and separated by an optimal distance (around 3.5 Å) to maximize π-π interactions.

For α,ω-di(1-pyrenyl)alkanes, a key stereochemical constraint arises from the hydrogens on the methylene (B1212753) groups directly attached to the pyrene rings (the α-CH₂ hydrogens). mpg.deacs.org Repulsive interactions between these hydrogens on one chain end with the aromatic face of the other pyrene unit can prevent the chromophores from achieving the ideal co-facial alignment. This steric hindrance is believed to be a major contributing factor to the sharp drop in excimer formation for the n=7 compound. mpg.de In the case of this compound, the n=9 chain is sufficiently long and flexible to minimize these unfavorable steric interactions, allowing the pyrene groups to bypass each other and settle into a stable, low-energy sandwich excimer conformation. The increased number of rotatable bonds in the nonane linker compared to shorter chains provides the necessary degrees of freedom to satisfy the geometric requirements for excimer formation.

Mechanistic Elucidations of Intramolecular Excimer Formation and Dissociation

Kinetic Models for Excimer Dynamics in Dipyrene Systems

The dynamic behavior of intramolecular excimer formation in dipyrene systems, including 1,1'-(Nonane-1,9-diyl)dipyrene, is most commonly described by the Birks kinetic scheme. This model outlines the potential pathways for an excited pyrene (B120774) monomer (Py*) once it is formed upon photoexcitation.

The scheme is represented as follows:

Key components of the Birks scheme:

Py *: The locally excited pyrene chromophore.

Py : The ground-state pyrene chromophore.

(PyPy) *: The intramolecular excimer.

k1 : The first-order rate constant for intramolecular excimer formation. This rate is governed by the conformational dynamics of the nonane (B91170) chain required to bring the two pyrene units into a cofacial, sandwich-like arrangement.

k-1 : The first-order rate constant for the dissociation of the excimer back to the excited monomer and a ground-state moiety. psu.edu

kM : The rate constant for the deactivation of the monomer excited state (Py*) back to the ground state, which is the sum of the radiative (fluorescence, k_fM) and non-radiative (k_nrM) decay rates (kM = k_fM + k_nrM). The reciprocal of kM is the monomer lifetime (τM).

kE : The rate constant for the deactivation of the excimer ((PyPy)*) to the ground state, comprising radiative (k_fE) and non-radiative (k_nrE) pathways (kE = k_fE + k_nrE). Its reciprocal is the intrinsic excimer lifetime (τE).

While the Birks scheme provides a robust framework, more sophisticated models have been proposed to account for complexities such as the existence of multiple ground-state conformers that may form excimers at different rates or the time-dependence of the formation rate constant. researchgate.net

Determination of Rate Constants for Excimer Formation (k1)

The rate constant of excimer formation (k1) in α,ω-di(pyrenyl)alkanes is critically dependent on the length of the connecting alkane chain. For the series Py-(CH2)n-Py, the value of k1 is a direct reflection of the probability and frequency of the chain adopting a conformation that allows the two terminal pyrene groups to interact.

Early and extensive studies on this class of compounds by Zachariasse and colleagues demonstrated that the rate of excimer formation does not vary monotonically with chain length. mdpi.com Instead, k1 is typically low for very short chains (n < 3), rises to a maximum for intermediate lengths, and then gradually decreases for longer chains. This trend arises from the interplay between the conformational freedom of the chain and the entropic cost of forming a cyclic conformation. For this compound (n=9), the chain is sufficiently long and flexible, allowing for relatively unhindered excimer formation compared to systems with shorter linkers that might experience significant strain. However, as the chain length increases beyond this point, the larger number of possible conformations reduces the probability of the ends encountering each other within the monomer's excited-state lifetime, leading to a decrease in k1.

The kinetics of excimer formation are markedly influenced by temperature, which affects both the flexibility of the nonane chain and the stability of the resulting excimer. The relationship between the excimer and monomer fluorescence intensities (I_E and I_M, respectively) with temperature provides insight into the controlling kinetic regime.

Two distinct temperature regimes are typically observed:

Low-Temperature Regime : At lower temperatures, the excimer dissociation process (k-1) is slow and often considered negligible compared to the excimer decay rate (kE). nih.gov In this kinetic scenario, the ratio I_E/I_M is directly proportional to the rate constant of formation, k1. The temperature dependence of k1 is assumed to follow the Arrhenius equation, allowing for the determination of the activation energy for the conformational change required for excimer formation.

High-Temperature Regime : At elevated temperatures, the excimer becomes less stable, and the dissociation rate constant (k-1) becomes significant. nih.gov The system approaches a photostationary equilibrium between the monomer and excimer excited states. In this reversible regime, the temperature dependence of the I_E/I_M ratio is primarily governed by the enthalpy of excimer formation (ΔH).

A Steven-Ban plot of ln(I_E/I_M) versus the reciprocal of the absolute temperature (1/T) can be used to distinguish these regimes and extract thermodynamic and activation parameters. nih.gov

The activation energy (Ea) for intramolecular excimer formation, determined from the temperature dependence of k1 in the low-temperature regime, corresponds to the energy barrier for the conformational reorganization of the this compound molecule. This barrier is primarily associated with the internal rotations around the C-C bonds of the nonane linker.

For dipyrenylalkanes, this activation energy is generally found to be largely independent of the solvent viscosity, indicating that the rate-limiting step is not the diffusive motion through the solvent but rather the intrinsic conformational dynamics of the molecule itself. researchgate.netuu.nl The magnitude of Ea provides a quantitative measure of the chain's flexibility and the steric hindrance that must be overcome to achieve the face-to-face excimer geometry. For the nonane chain, the energy barrier is expected to be modest, reflecting the relative ease of rotation in a nine-carbon aliphatic chain. For comparison, a study on a dipyrenylphosphatidylcholine probe in a lipid environment found an activation energy of 5.6 kcal/mol (approx. 23.4 kJ/mol). dtic.mil

Quantitative Assessment of Excimer Dissociation Kinetics (k-1)

The excimer dissociation rate constant, k-1, represents the reverse process where the excimer reverts to the locally excited monomer and a ground-state pyrene. For pyrene excimers, which are stabilized by a significant binding energy (approximately 0.3-0.4 eV), this process is thermally activated and generally slow at or below room temperature. psu.edunih.gov

The rate constant k-1 can be expressed in an Arrhenius form:

k-1 = A_{-1} * exp(-(Ea + |ΔH|)/RT)

where A_{-1} is the pre-exponential factor, Ea is the activation energy for excimer formation, and |ΔH| is the excimer binding energy. The activation barrier for dissociation is therefore the sum of the barrier for formation and the energy required to break the excimer bond.

Quantitative determination of k-1 typically requires global analysis of time-resolved fluorescence decay data for both the monomer and excimer emissions over a range of temperatures where dissociation is significant. nih.gov

Radiative and Non-Radiative Deactivation Pathways of Excited States

Once formed, both the excited monomer (Py) and the excimer ((PyPy)) can return to the ground state through competing radiative and non-radiative pathways. The efficiency of these pathways determines the fluorescence quantum yields and lifetimes of the respective species.

Excited Monomer (Py*) Deactivation :

Radiative Decay (Fluorescence) : The monomer emits a characteristic structured fluorescence in the 370-420 nm range. nih.gov The rate constant for this process is k_fM.

Non-Radiative Decay : This includes processes like internal conversion and intersystem crossing to the triplet state. The combined rate constant is k_nrM. The long intrinsic lifetime of the pyrene monomer is due to a symmetry-forbidden S0-S1 transition, which results in a relatively small k_fM. mdpi.com

Excimer ((PyPy)*) Deactivation :

Radiative Decay (Fluorescence) : The excimer decays by emitting a broad, structureless, and red-shifted fluorescence band, typically centered around 480 nm. psu.edu The rate constant is k_fE.

Non-Radiative Decay : The excimer can also decay non-radiatively with a rate constant k_nrE.

| Parameter | Symbol | Description | Typical Value for Pyrene Systems |

|---|---|---|---|

| Monomer Fluorescence Lifetime | τM | Lifetime of the excited monomer in the absence of excimer formation. | > 100 ns |

| Excimer Fluorescence Lifetime | τE | Intrinsic lifetime of the excimer. | 40 - 60 ns nih.gov |

| Monomer Radiative Rate | k_fM | Rate of fluorescence from the monomer. | ~2 x 10^6 s⁻¹ |

| Excimer Radiative Rate | k_fE | Rate of fluorescence from the excimer. | ~1.1 x 10^7 s⁻¹ semanticscholar.org |

| Excimer Formation Rate (for n=9) | k1 | Rate of conformational change leading to excimer formation. | Chain-length dependent, typically 10⁷ - 10⁸ s⁻¹ |

| Excimer Dissociation Rate | k-1 | Rate of excimer dissociation back to the excited monomer. | Temperature-dependent, often < 10⁶ s⁻¹ at 25°C |

Theoretical and Computational Chemistry Approaches to Dipyrene Photophysics

Computational Determination of Excimer Binding Energies

The stability of the pyrene (B120774) excimer is quantified by its binding energy, a critical parameter that influences its formation efficiency and emissive properties. Computational methods, particularly those based on quantum mechanics, are employed to calculate these energies.

Time-dependent density functional theory (TD-DFT) is a widely used method for studying excited states of molecules. researchgate.net When combined with an empirical dispersion correction (TDDFT-D), it can provide reliable calculations of excimer and exciplex structures and their binding energies. researchgate.net For instance, studies have successfully applied TD-DFT with hybrid functionals like BHandHLYP to determine the dissociation energies of excimers. researchgate.net The accuracy of these calculations is often benchmarked against higher-level methods like coupled-cluster theory. researchgate.net

The binding energy (BE) can be determined by comparing the energy of the excimer complex with the energies of the individual molecules (one in the ground state and one in the excited state). arxiv.org A general representation of this calculation is:

BE = E(Py-Py) - [E(Py) + E(Py)]

Where E(Py-Py) is the energy of the excimer, E(Py) is the energy of the excited pyrene monomer, and E(Py) is the energy of the ground-state pyrene monomer.

Various computational studies have focused on determining the binding energy of pyrene excimers, with results varying depending on the theoretical model and the environment (gas phase vs. solvent). researchgate.net For example, excited state dissociation energies for pyrene excimers have been reported to be around 1.2 eV in some computational studies. researchgate.net It is important to note that these values can be significantly influenced by solvent effects, which are not always explicitly included in gas-phase calculations. researchgate.net

A multistate energy decomposition analysis (MS-EDA) has also been developed to dissect the excimer binding energy into physically meaningful components, such as electrostatic, exchange, and charge-transfer contributions. chemrxiv.org This approach provides a more detailed understanding of the forces holding the excimer together. chemrxiv.org

Table 1: Comparison of Computational Methods for Excimer Binding Energy Determination

| Method | Key Features | Advantages | Limitations |

| TD-DFT | Calculates excitation energies and excited-state properties. researchgate.net | Computationally efficient for large molecules. nih.gov | Accuracy depends on the choice of functional; may struggle with charge-transfer states. researchgate.net |

| TDDFT-D | Includes empirical dispersion corrections to account for van der Waals interactions. researchgate.net | Improved accuracy for non-covalently bound systems like excimers. researchgate.net | The dispersion correction is typically parameterized for the ground state. researchgate.net |

| Coupled-Cluster (e.g., CC2, EOM-CCSD) | High-accuracy wavefunction-based methods. utwente.nlutwente.nl | Considered a "gold standard" for benchmarking. utwente.nl | Computationally expensive, limiting its application to smaller systems. utwente.nl |

| MS-EDA | Decomposes binding energy into physically interpretable terms. chemrxiv.org | Provides detailed insight into the nature of intermolecular interactions. chemrxiv.org | Requires specialized implementation and analysis. chemrxiv.org |

Quantum Mechanical Calculations of Excited State Geometries and Electronic Structure

Quantum mechanical calculations are indispensable for determining the geometry and electronic structure of dipyrene compounds in their excited states. arxiv.org These calculations help to elucidate the structural changes that occur upon photoexcitation and lead to excimer formation.

Time-dependent density functional theory (TD-DFT) is a primary tool for optimizing the geometries of excited states and calculating their electronic properties. nih.govacs.org By finding the minimum energy structure on the excited-state potential energy surface, researchers can predict the most stable conformation of the excimer. chemrxiv.org Recent studies have identified a stacked-twisted conformer as the most stable excimer geometry, which is responsible for the characteristic red-shifted and structureless fluorescence emission. chemrxiv.org

The electronic structure of the excimer is characterized by the delocalization of the excitation over both pyrene units. mdpi.com Quantum chemical studies can map the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions involved in absorption and emission. acs.org For instance, the red-shift in the absorption spectra of dipyrene derivatives compared to the pyrene monomer indicates an alteration of the electronic structure due to the interaction between the two chromophores. mdpi.com

Various computational methods are available to study excited-state geometries, each with a different balance of accuracy and computational cost. nih.gov While methods like EOM-CCSD and CC3 are highly accurate, their computational scaling limits their use to smaller molecules. utwente.nl The GW plus Bethe-Salpeter equation (GW+BSE) approach offers a more computationally feasible alternative for larger systems. utwente.nl

Molecular Dynamics Simulations of Flexible Linker Conformations and Dynamics

The flexible nonane (B91170) linker in 1,1'-(Nonane-1,9-diyl)dipyrene plays a crucial role in mediating the interaction between the two pyrene moieties. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational flexibility and dynamics of such linkers. nih.govnih.gov

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov This allows researchers to explore the vast conformational space accessible to the flexible linker and identify the preferred orientations of the pyrene units. nih.govmdpi.com These simulations can reveal how the linker's flexibility facilitates the approach of the two pyrenes to form an excimer. nih.govnih.gov

By analyzing the trajectories from MD simulations, researchers can calculate various structural parameters, such as the distance and orientation between the pyrene rings, as a function of time. mdpi.com This information provides a dynamic picture of the pre-association of the chromophores in the ground state, which is a prerequisite for efficient excimer formation in the excited state. chemrxiv.org

Development of Predictive Models for Dipyrene Photophysical Behavior

Predictive modeling, often employing machine learning (ML) techniques, is an emerging area in computational chemistry that aims to forecast the properties of molecules based on their structure. nih.govresearchgate.net For dipyrene systems, the goal is to develop models that can predict photophysical properties like absorption and emission wavelengths, quantum yields, and excimer formation efficiency based on the molecular structure, including the nature of the linker. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are a type of predictive model that correlates molecular descriptors with experimental properties. researchgate.net These descriptors can be derived from the molecular structure and can capture information about size, shape, and electronic features. researchgate.net For example, a QSPR model for BODIPY dyes was developed using molecular descriptors to predict their maximum absorption wavelengths with good accuracy. researchgate.net

Machine learning algorithms, such as random forests, support vector machines, and neural networks, can be trained on datasets of known dipyrene compounds and their photophysical properties. nih.govmdpi.com These trained models can then be used to predict the properties of new, unsynthesized dipyrene derivatives. This approach can accelerate the discovery of new fluorescent probes and materials with tailored photophysical characteristics by enabling virtual screening of large chemical libraries. nih.gov

The development of such predictive models requires a substantial amount of high-quality experimental and computational data for training and validation. nih.gov As more data on dipyrene compounds become available, the accuracy and predictive power of these models are expected to improve significantly. nih.gov

Applications of 1,1 Nonane 1,9 Diyl Dipyrene in Advanced Scientific Research

Design and Utilization as Fluorescent Probes in Materials Science Research

The fluorescence of 1,1'-(Nonane-1,9-diyl)dipyrene is characterized by two distinct emissions: a structured band in the ultraviolet region corresponding to the locally excited pyrene (B120774) monomer and a broad, structureless band at longer wavelengths attributed to the intramolecular excimer. The formation of this excimer is a dynamic process that requires the two pyrene moieties to come into close proximity, a conformation governed by the flexibility of the nonane (B91170) linker. The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is exquisitely sensitive to the properties of the surrounding medium, a characteristic that has been harnessed to probe complex systems.

Probing Microviscosity and Polarity in Polymer Matrices

The intramolecular cyclization of the nonane chain in this compound is significantly influenced by the viscosity of its environment. In more viscous media, the conformational changes required for the two pyrene units to form an excimer are hindered, leading to a decrease in the Ie/Im ratio. This dependence on viscosity makes this compound an effective probe for determining the microviscosity within polymer matrices. By dispersing this compound into a polymer and measuring its fluorescence spectrum, researchers can gain insights into the local free volume and chain dynamics of the polymer. For instance, studies on similar α,ω-di(1-pyrenyl)alkanes in polyethylene (B3416737) films have demonstrated that the fluorescence decay kinetics are sensitive to the crystallinity of the polymer, reflecting the different degrees of confinement experienced by the probe molecule in amorphous and crystalline regions. acs.org

The polarity of the environment also affects the stability of the pyrene excimer. The excimer, being more polar than the monomer, is stabilized in polar environments, leading to a red-shift in its emission spectrum. While the Ie/Im ratio is more strongly dependent on viscosity, the spectral position of the excimer band can provide qualitative information about the micropolarity of the polymer matrix.

| Parameter | Influence on Fluorescence | Application in Polymer Science |

| Microviscosity | Higher viscosity hinders excimer formation, decreasing the Ie/Im ratio. | Determination of local viscosity, free volume, and polymer chain mobility. |

| Micropolarity | Increased polarity can stabilize the excimer, leading to a spectral shift. | Qualitative assessment of the polarity within different domains of a polymer. |

Investigation of Molecular Diffusion in Confined Environments

The ability of this compound to report on its local environment makes it a valuable tool for studying molecular diffusion in confined spaces. The rate of intramolecular excimer formation is a direct measure of the rate at which the two ends of the molecule can approach each other through diffusion. In confined environments, such as the pores of a gel or the galleries of layered materials, the diffusion of the probe is restricted, which is reflected in the excimer formation dynamics.

By analyzing the time-resolved fluorescence of the monomer and excimer, the rate constant for excimer formation can be determined. This rate constant is directly related to the diffusion coefficient of the probe within the confined medium. For example, studies on the excimer formation of pyrene-labeled lipids in bilayers have been used to determine lipid self-diffusion coefficients. arxiv.org Similarly, this compound can be employed to understand how the geometry and surface chemistry of confining materials affect molecular transport.

Studies of Supramolecular Assembly and Self-Organization

The pyrene moiety is a well-known building block in supramolecular chemistry due to its propensity for π-π stacking interactions. wikipedia.org this compound can participate in supramolecular assembly in two primary ways: through intermolecular interactions between pyrene units of different molecules, or by acting as a guest molecule that probes the formation of larger host assemblies.

In concentrated solutions or in the solid state, the pyrene units of this compound can stack with those of neighboring molecules, leading to the formation of aggregates. The fluorescence properties of these aggregates, particularly the presence of intermolecular excimer emission, can provide information about the structure and dynamics of the self-assembled state. Furthermore, the flexible nonane linker can influence the geometry of these assemblies. The balance between intramolecular and intermolecular excimer formation can be tuned by factors such as concentration and solvent, offering a way to control the self-organization process. The formation of well-organized supramolecular structures is often driven by dynamic, reversible bonds. frontiersin.org

Potential Contributions to Organic Electronics and Optoelectronic Materials

The electronic and photophysical properties of pyrene have made it an attractive component for organic electronic devices. mpg.de While this compound itself has not been extensively studied for these applications, its constituent parts—the pyrene chromophores and the insulating alkyl chain—suggest several potential roles.

Role in Exciton (B1674681) Transport and Energy Transfer in Organic Semiconductors

In organic semiconductors, energy is often transported via excitons, which are bound electron-hole pairs. The efficiency of exciton transport is a critical factor in the performance of devices like organic solar cells and light-emitting diodes. The pyrene units in this compound can absorb light to form excitons. The flexible nonane linker, however, acts as an insulator, largely preventing electronic communication between the two pyrene units in the ground state.

Upon photoexcitation of one pyrene unit, the excitation energy can be transferred to the second pyrene unit through space via Förster Resonance Energy Transfer (FRET), provided there is sufficient spectral overlap between the emission of the donor and the absorption of the acceptor. More significantly, the formation of the intramolecular excimer represents a lower energy state. This excimer can act as an energy trap, which could be a desirable or undesirable feature depending on the application. In some contexts, controlled energy trapping can be used to channel energy to specific sites within a material. The process of energy transfer is fundamental to light-harvesting systems. nih.govrsc.orgnih.govunipi.itchemrxiv.org

Conceptualization as Molecular Wires or Light-Harvesting Components

The structure of this compound, with two chromophores held at a defined distance, is reminiscent of a "molecular wire" or a component of a light-harvesting antenna system. In a hypothetical molecular wire, the goal is to facilitate charge or energy transport along the molecular backbone. While the saturated nonane chain is a poor conductor of electrons, the through-space interactions of the pyrene units could play a role in short-range energy transfer.

More plausibly, molecules like this compound could be incorporated into larger light-harvesting assemblies. In such a system, the pyrene units would act as antennas, absorbing light over a broad spectral range. The subsequent formation of the excimer could be a step in a cascade of energy transfer events, ultimately funneling the absorbed energy to a reaction center. The efficiency of such a process would depend on the rates of excimer formation, energy transfer to other components, and competing deactivation pathways.

| Potential Application | Underlying Principle | Relevant Properties of this compound |

| Exciton Dynamics Modifier | Intramolecular excimer formation creates energy traps. | The nonane linker allows for close approach of pyrene units, facilitating excimer formation which can influence exciton pathways. |

| Light-Harvesting Component | Pyrene units act as light-absorbing antennas. | Strong UV absorption of the pyrene monomer and potential for energy transfer from the excimer state. |

| Molecular-Scale Spacer | The nonane chain provides a flexible spacer of a defined length. | Potential for use in constructing complex molecular architectures where precise positioning of chromophores is required. |

Application in Advanced Sensing Methodologies (Non-Biological Targets)

Extensive research into the applications of the chemical compound this compound has revealed its significant potential in various fields of advanced scientific inquiry. However, a comprehensive review of the available scientific literature indicates a notable absence of studies focused on its specific application in advanced sensing methodologies for non-biological targets.

While the broader class of pyrene-containing compounds is well-documented for its utility in fluorescent sensing due to the characteristic monomer and excimer fluorescence, specific research detailing the use of this compound for the detection of non-biological analytes such as metal ions or anions is not present in the reviewed scientific literature. The principle of fluorescence quenching or enhancement upon binding to an analyte is a common mechanism for many fluorescent sensors. This often involves changes in the electronic environment of the fluorophore, such as photo-induced electron transfer (PET) or the formation/disruption of excimers.

For instance, other pyrene derivatives have been investigated as "turn-off" fluorescent probes for the detection of various metal ions, including heavy metals like copper (Cu²⁺), lead (Pb²⁺), and mercury (Hg²⁺). The sensing mechanism in these cases often relies on the quenching of the pyrene monomer fluorescence upon complexation with the metal ion. Similarly, various chemosensors have been developed for the detection of anions, where the interaction with the analyte leads to a measurable change in the fluorescence signal.

Despite the established sensing capabilities of the pyrene moiety, specific and detailed research findings, including data on selectivity, sensitivity, and detection limits for this compound in the context of non-biological targets, are not available. Consequently, data tables and detailed research findings for this particular application cannot be provided at this time. Further research is required to explore and characterize the potential of this compound as a fluorescent sensor for non-biological analytes.

Future Research Directions and Emerging Paradigms for 1,1 Nonane 1,9 Diyl Dipyrene

Exploration of Novel Linker Architectures for Tunable Photophysical Response

The nonane (B91170) chain in 1,1'-(Nonane-1,9-diyl)dipyrene represents a classic flexible linker, but the future lies in creating more sophisticated and responsive molecular architectures. The nature of the linker—its length, rigidity, and chemical composition—is a critical determinant of the photophysical output of dipyrene systems. mdpi.comnih.gov

Systematic studies have shown that varying the length of the alkyl chain directly impacts the efficiency of excimer formation. mdpi.com Shorter chains can induce strain or enforce a specific ground-state conformation, while longer chains offer more dynamic freedom. Future work will likely move beyond simple alkyl chains to incorporate functional moieties. For instance, designing linkers that can change their conformation in response to external stimuli (e.g., pH, ions, light) would create "smart" dipyrene systems.

Research into donor-acceptor-donor (D-A-D) type molecules, where the linker itself is an electronically active unit, offers a pathway to new photophysical phenomena like through-space charge transfer (TSCT). nih.gov By replacing the passive alkyl chain with a unit such as naphthalenediimide (NDI), researchers can precisely control the spatial arrangement and electronic interactions between the pyrene (B120774) "donor" and the linker "acceptor". nih.gov This approach can lead to materials with unique absorption bands and responsive optoelectronic properties.

Future investigations will focus on:

Stimuli-Responsive Linkers: Incorporating moieties that undergo conformational changes in response to specific analytes, temperature, or light, thereby enabling ratiometric sensing with high selectivity.

Rigid and Conjugated Linkers: Employing rigid linkers like phenyl or biphenyl (B1667301) groups to fix the distance and orientation between pyrene units, allowing for fine-tuning of electronic coupling and the generation of materials with predictable and stable emission profiles.

Heteroatom-Containing Linkers: Introducing heteroatoms (e.g., oxygen, nitrogen, sulfur) into the linker to alter polarity and hydrogen-bonding capabilities, which can influence solubility and interactions with host matrices. mdpi.com

| Linker Type | Key Feature | Potential Photophysical Effect | Emerging Application |

|---|---|---|---|

| Flexible Alkyl Chains (e.g., nonane) | High conformational freedom. mdpi.com | Efficient dynamic excimer formation. | Viscosity and polarity sensors. |

| Stimuli-Responsive (e.g., with ionophores) | Conformational change upon binding. | Switchable or ratiometric excimer emission. rsc.org | Selective chemical and biological sensors. researchgate.net |

| Rigid Spacers (e.g., phenyl) | Fixed pyrene distance and orientation. | Stable, predictable emission; suppressed dynamics. | Organic light-emitting diodes (OLEDs). |

| Electronically Active (e.g., NDI) | Acts as an energy/charge acceptor or donor. nih.gov | Through-space charge transfer (TSCT), new absorption bands. nih.gov | Responsive optoelectronic materials. nih.gov |

Integration into Hybrid Material Systems for Enhanced Functionality

While this compound is a functional molecule on its own, its integration into larger, more complex material systems is a key direction for future research. By incorporating dipyrene units into polymers, metal-organic frameworks (MOFs), or onto nanoparticles, scientists can create hybrid materials with enhanced or entirely new functionalities. researchgate.netacs.org

Dipyrene-functionalized polymers have emerged as promising mechanophores—materials that report on mechanical stress through changes in their fluorescence. researchgate.net When the polymer is stretched or damaged, the forced separation of the pyrene units can disrupt excimer formation, leading to a visible change from the blue-green excimer emission to the blue monomer emission. This provides a real-time, non-destructive method for damage sensing in structural materials.

In the realm of nanotechnology, dipyrene derivatives can be used to functionalize nanocarbon materials like fullerenes and graphene. acs.org While studies have shown that pyrene substituents can be ineffective at promoting complex formation in some systems, the potential for creating light-harvesting arrays or photosensitizers for energy transport remains a compelling area of investigation. acs.orgresearchgate.net The pyrene units can act as "antennas" that absorb light and transfer the energy to the host material.

Key future research avenues include:

Mechanofluorochromic Polymers: Designing new polymer backbones and crosslinkers that optimize the mechano-responsive behavior of embedded dipyrene units for applications in smart coatings and self-healing materials. researchgate.net

Pyrene-Functionalized MOFs: Using dipyrene-containing ligands to construct porous MOFs for selective gas adsorption or sensing, where the fluorescence of the framework reports on the presence of guest molecules.

Hybrid Nanoparticles: Grafting dipyrene molecules onto the surface of silica (B1680970) or gold nanoparticles to create biocompatible probes for bioimaging and diagnostics. rsc.org

Development of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

Understanding the precise dynamics of excimer formation in this compound—from initial photoexcitation to conformational rearrangement and eventual emission or relaxation—is crucial for rational design. While steady-state fluorescence provides a snapshot of the extent of excimer formation, advanced time-resolved spectroscopic techniques are needed to capture the full picture in real-time. numberanalytics.com

Techniques like Time-Correlated Single Photon Counting (TCSPC) and pump-probe transient absorption spectroscopy allow researchers to monitor the excited-state populations on timescales ranging from femtoseconds to nanoseconds. numberanalytics.comnumberanalytics.comresearchgate.net These methods can distinguish between different excited-state species (monomer, excimer) and track their evolution over time, providing critical data on the rates of conformational change, energy transfer, and decay. researchgate.net

Future developments in this area will focus on:

Ultrafast Spectroscopy: Pushing the time resolution of experiments to the femtosecond scale to directly observe the initial structural changes immediately following photoexcitation.

Multimodal Spectroscopy: Combining multiple techniques, such as fluorescence, transient absorption, and Raman spectroscopy, to obtain a more complete picture of the electronic and structural dynamics. numberanalytics.com

In Situ and Operando Monitoring: Developing spectroscopic setups to study dipyrene systems within functioning devices or complex biological environments, providing mechanistic insights under real-world conditions. bath.ac.uk

| Technique | Principle | Information Gained | Relevance to Dipyrene Systems |

|---|---|---|---|

| Time-Correlated Single Photon Counting (TCSPC) | Measures the time delay between an excitation pulse and the emission of a photon. numberanalytics.com | Fluorescence lifetimes of monomer and excimer states. | Quantifies the rates of excimer formation and decay. |

| Transient Absorption (TA) Spectroscopy | A pump pulse excites the sample, and a delayed probe pulse measures changes in absorption. researchgate.net | Identifies and tracks the populations of transient excited species. | Directly observes the kinetics of the monomer-to-excimer conversion. |

| Time-Resolved Emission Spectroscopy (TRES) | Collects full emission spectra at different time delays after excitation. | Visualizes the spectral evolution from monomer to excimer emission. | Reveals the dynamics of excited-state relaxation and structural rearrangement. |

Computational Design Strategies for Tailored Dipyrene Systems

As the complexity of dipyrene-based systems grows, trial-and-error synthesis becomes increasingly inefficient. Computational design, leveraging methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for predicting the properties of new molecules before they are synthesized. chemrxiv.orgd-nb.info

These computational approaches can model the ground and excited-state geometries of dipyrene compounds, predict their absorption and emission spectra, and calculate the energy barriers associated with the conformational changes required for excimer formation. chemrxiv.org By simulating how changes in the linker architecture affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, researchers can rationally design systems with specific electronic and photophysical properties. researchgate.net

A significant challenge and future direction is accurately modeling the conformational dynamics of the flexible linker and its interaction with the surrounding environment (e.g., solvent or polymer matrix). chemrxiv.org Combining quantum mechanical calculations with machine learning and molecular dynamics simulations will enable the large-scale screening of potential dipyrene architectures, accelerating the discovery of new materials. d-nb.infotue.nl

Future computational efforts will be directed towards:

High-Throughput Screening: Developing automated computational workflows to screen vast libraries of virtual dipyrene compounds to identify candidates with desired properties for specific applications.

Multi-Scale Modeling: Integrating quantum mechanical calculations (for electronic properties) with classical molecular dynamics (for conformational sampling) to build more realistic models of dipyrene behavior in complex environments.

Machine Learning Potentials: Training machine learning models on high-fidelity computational data to create predictive tools that can rapidly estimate the properties of new dipyrene systems without the need for expensive quantum calculations. spectroscopyonline.com

By pursuing these interconnected research directions, the scientific community can expand the utility of this compound and its derivatives, paving the way for the next generation of advanced fluorescent materials for sensing, imaging, and electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.